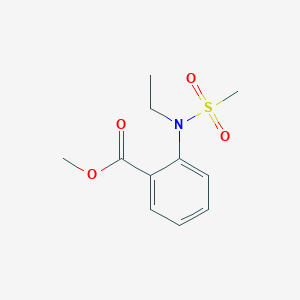

Methyl 2-(N-ethylmethanesulfonamido)benzoate

Description

Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS: 928708-57-0) is a sulfonamide-containing benzoate ester with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . Its structure consists of a benzoate backbone substituted at the 2-position with an N-ethylmethanesulfonamido group. This compound is synthesized via nucleophilic substitution or sulfonylation reactions, often involving ethylamine and methanesulfonyl chloride intermediates .

Key structural features include:

Properties

IUPAC Name |

methyl 2-[ethyl(methylsulfonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLROIUFAUJYHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(N-ethylmethanesulfonamido)benzoate typically involves the following steps:

Starting Material: The synthesis begins with methyl 2-aminobenzoate.

Sulfonation: The amino group of methyl 2-aminobenzoate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form methyl 2-(methanesulfonamido)benzoate.

Alkylation: The resulting product is then alkylated with ethyl iodide to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(N-ethylmethanesulfonamido)benzoate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations in Sulfonamido-Benzoate Esters

The biological and physicochemical properties of sulfonamido-benzoate derivatives are highly influenced by substituents on the sulfonamide nitrogen and aromatic ring. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The ethyl substituent in the target compound provides moderate lipophilicity, whereas methoxycarbonylmethyl groups (as in ) increase polarity, impacting solubility.

- Crystallinity : Compounds with bulky substituents (e.g., allyl or 4-methylphenyl in ) exhibit less dense packing compared to the layered structure of the target compound .

Activity Comparison :

Structural Analysis via Crystallography

Crystallographic data for selected compounds:

Insights :

- The larger dihedral angle in the target compound (80.2°) suggests greater torsional strain compared to chlorinated analogs (72.5°), affecting conformational flexibility .

- Software like Mercury CSD 2.0 enables visualization of voids and interaction motifs, critical for understanding packing efficiency .

Biological Activity

Methyl 2-(N-ethylmethanesulfonamido)benzoate (C11H15NO4S) is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential applications based on various research findings.

Chemical Structure

This compound is characterized by a methoxycarbonyl group attached to a benzene ring, with a sulfonamide functional group that enhances its biological activity. The structural formula can be represented as follows:

The compound exhibits a distorted tetrahedral geometry around the sulfur atom, which plays a crucial role in its interaction with biological targets .

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of methyl benzoate compounds, including this compound, possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. In one study, it was reported that certain sulfonamide derivatives demonstrated effective antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 µg/mL .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of serine proteases, which are critical in numerous biological processes including inflammation and immune response. Specifically, it has been shown to inhibit human leukocyte elastase and porcine pancreatic elastase, suggesting potential therapeutic applications in conditions characterized by excessive protease activity .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against several strains of bacteria. The results indicated that at concentrations of 5 µg/mL, the compound effectively inhibited the growth of multiple strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential utility of this compound as an alternative therapeutic agent in treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(N-ethylmethanesulfonamido)benzoate, and how is purity optimized?

The compound is typically synthesized via sulfonylation of methyl 2-aminobenzoate with ethyl methanesulfonyl chloride under basic conditions (e.g., using NaHCO₃ or pyridine). Key steps include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of amine to sulfonyl chloride to minimize side reactions.

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol/water mixtures ensures high purity (>95%) . Characterization involves 1H/13C NMR (confirming sulfonamide NH and ester COOCH₃ groups), IR (S=O stretching at ~1350–1150 cm⁻¹), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : A Bruker KAPPA APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).

- Structure solution : SHELXS/SHELXD for phase determination via direct methods.

- Refinement : SHELXL for least-squares refinement, achieving R-factors <0.05. The triclinic P1 space group (a = 8.0161 Å, b = 8.4386 Å) is commonly reported . Visualization tools like Mercury CSD analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

- Disorder handling : Partial occupancy refinement in SHELXL, guided by electron density maps. For example, ethyl group disorder may require splitting atomic positions.

- Twinning detection : Use PLATON to analyze intensity statistics. If twinning is present (e.g., twin law -h, -k, -l), refine with TWIN/BASF commands in SHELXL .

- Validation tools : CheckCIF/PLATON alerts ensure geometric plausibility (e.g., bond lengths within 3σ of expected values) .

Q. What computational methods predict the reactivity and stability of this compound in synthetic pathways?

- DFT calculations : Gaussian or ORCA software optimize geometry (B3LYP/6-311++G(d,p)) and calculate thermodynamic stability (ΔG of formation).

- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose synthetic routes by analogy to sulfonamide derivatives, prioritizing one-step reactions .

- Molecular docking : AutoDock Vina assesses potential biological targets (e.g., carbonic anhydrase) by evaluating sulfonamide-Zn²+ interactions .

Q. How do structural modifications (e.g., substituent changes) affect biological activity in sulfonamide derivatives?

- SAR studies : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on enzyme inhibition.

- Bioactivity assays : Antimicrobial screening (MIC against E. coli or S. aureus) and cytotoxicity (MTT assay on HeLa cells) quantify potency.

- Electron-withdrawing groups : Fluorine substitution at the benzene ring enhances metabolic stability but may reduce solubility .

Methodological Considerations

Q. What analytical techniques resolve overlapping signals in NMR spectra of this compound?

- 2D NMR : HSQC and HMBC correlate 1H-13C couplings to assign ambiguous peaks (e.g., distinguishing aromatic protons).

- Variable temperature NMR : Heating to 50°C reduces rotational barriers, sharpening split signals from hindered sulfonamide groups.

- Deuterated solvents : DMSO-d₆ improves resolution by stabilizing NH protons through hydrogen bonding .

Q. How are intermolecular interactions in the crystal lattice leveraged for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.